Musk Xylene-d9
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Overview
Description
Musk Xylene-d9 is a synthetic nitro musk compound, which is a deuterated form of Musk Xylene. It is used primarily in the fragrance industry to mimic the scent of natural musk. The compound is characterized by its molecular formula C12H6D9N3O6 and a molecular weight of 306.33 g/mol .
Preparation Methods
Musk Xylene-d9 is synthesized from meta-xylene (1,3-dimethylbenzene) through a series of chemical reactions. The process begins with a Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride, followed by nitration with fuming nitric acid or a mixture of nitric acid and sulfuric acid. The crude product is then recrystallized from 95% ethanol to obtain the final compound .
Chemical Reactions Analysis
Musk Xylene-d9 undergoes various chemical reactions, including:
Oxidation: The nitro groups in this compound can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Musk Xylene-d9 has several scientific research applications:
Mechanism of Action
The mechanism of action of Musk Xylene-d9 involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). Molecular dynamics simulations have shown that this compound binds to the extracellular domain of EGFR, primarily through van der Waals and nonpolar interactions. This binding can activate the MAPK signaling pathway, potentially leading to carcinogenesis .
Comparison with Similar Compounds
Musk Xylene-d9 is part of a broader class of synthetic musks, which include:
Galaxolide: A polycyclic musk with a similar musky odor but different chemical structure.
Muscone: A macrocyclic musk that is naturally occurring and has a similar scent profile.
Helvetolide: A cycloaliphatic musk used in perfumery.
Compared to these compounds, this compound is unique due to its nitro groups and deuterated form, which provide distinct chemical properties and applications .
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a valuable subject for scientific research and industrial use.
Properties
Molecular Formula |
C12H15N3O6 |
---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
1-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3,5-dimethyl-2,4,6-trinitrobenzene |
InChI |
InChI=1S/C12H15N3O6/c1-6-9(13(16)17)7(2)11(15(20)21)8(12(3,4)5)10(6)14(18)19/h1-5H3/i3D3,4D3,5D3 |
InChI Key |
XMWRWTSZNLOZFN-YJMGCJIZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C)[N+](=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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